

An In-depth Technical Guide to the Chemical Properties and Structure of (+)-Bufuralol

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Compound of Interest

Compound Name: (+)-Bufuralol

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Introduction

(+)-Bufuralol is the dextrorotatory enantiomer of Bufuralol, a non-selective β -adrenergic receptor antagonist with partial agonist activity.^{[1][2]} It is a well-established probe substrate for the cytochrome P450 2D6 (CYP2D6) enzyme, making it a critical tool in drug metabolism and pharmacokinetic studies.^[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for **(+)-Bufuralol**.

Chemical Structure and Stereochemistry

The chemical structure of Bufuralol features a benzofuran ring system linked to a substituted ethanolamine side chain. The molecule possesses a single chiral center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers: (R)-**(+)-Bufuralol** and (S)-**(-)-Bufuralol**. The β -adrenergic blocking activity resides mainly in the **(-)-isomer**.^[1]

IUPAC Name: (R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol

Key Functional Groups:

- Benzofuran: A bicyclic aromatic ether.
- Secondary Amine: The tert-butylamino group.

- Secondary Alcohol: The hydroxyl group on the ethanolamine side chain.

Physicochemical Properties

Quantitative data for the specific (+)-enantiomer of Bufuralol are not readily available in publicly accessible literature. The majority of reported data pertains to the racemic mixture ((±)-Bufuralol) or its hydrochloride salt. The following tables summarize the available data.

Table 1: General Chemical Properties of Bufuralol

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₃ NO ₂	[4]
Molecular Weight	261.36 g/mol	[4][5]
Boiling Point	393.2 °C at 760 mmHg	

Table 2: Properties of (±)-Bufuralol Hydrochloride

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₄ ClNO ₂	[6]
Molecular Weight	297.82 g/mol	[7]
Melting Point	143-146 °C	
Form	Solid	

Table 3: Solubility of (±)-Bufuralol Hydrochloride

Solvent	Solubility	Source(s)
Water	Soluble	
Methanol	Soluble	
Ethanol	15 mg/mL	[8]
Dimethylformamide (DMF)	15 mg/mL	[8]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[8]
PBS (pH 7.2)	5 mg/mL	[8]

Experimental Protocols

Detailed experimental protocols for determining the fundamental physicochemical properties of **(+)-Bufuralol** are provided below. These are generalized methods that can be adapted for this specific compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

- Sample Preparation: A small amount of finely powdered, dry **(+)-Bufuralol** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
 - The heating rate is then reduced to 1-2°C per minute.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- Purity Indication: A sharp melting range (typically $\leq 1^{\circ}\text{C}$) is indicative of a pure compound.

Solubility Determination

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of **(+)-Bufuralol** is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the solution.
- Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of **(+)-Bufuralol** in the diluted sample is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

pKa Determination

Methodology: Potentiometric Titration

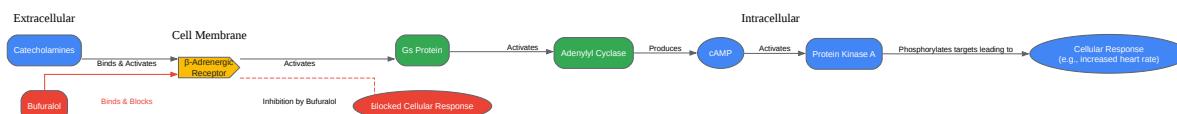
- Sample Preparation: A precise weight of **(+)-Bufuralol** is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low). The solution should be of a known concentration.
- Apparatus: A calibrated pH meter with a suitable electrode and a burette for the titrant.
- Titration:

- The solution of **(+)-Bufuralol** is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
- The pH of the solution is recorded after each incremental addition of the titrant.
- Data Analysis:
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The equivalence point is determined from the inflection point of the curve.
 - The pKa is the pH at which half of the compound is ionized. This corresponds to the pH at the half-equivalence point on the titration curve.

Signaling and Metabolic Pathways

β -Adrenergic Receptor Blockade

As a β -adrenergic antagonist, **(+)-Bufuralol** competitively inhibits the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β -adrenergic receptors.[9] This blockade prevents the activation of the Gs protein-coupled signaling cascade.

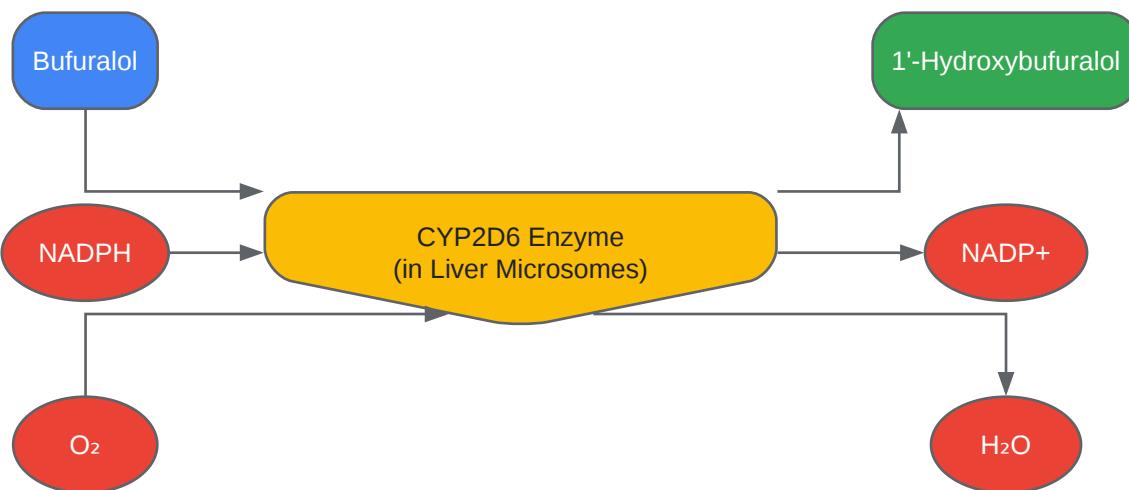


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Caption: β -Adrenergic receptor signaling pathway and its inhibition by Bufuralol.

Metabolic Pathway: CYP2D6-Mediated Hydroxylation

The primary metabolic pathway of Bufuralol is the 1'-hydroxylation of the ethyl group, a reaction predominantly catalyzed by the CYP2D6 enzyme in the liver.[3][10] This metabolic step is a key determinant of Bufuralol's pharmacokinetic profile.



1. Preparation

Prepare Reagents:
- Human Liver Microsomes (HLM) or recombinant CYP2D6
- Bufuralol (Substrate)
- Test Compound (Inhibitor)
- NADPH regenerating system
- Buffer (e.g., Potassium Phosphate)

2. Incubation

Pre-incubate HLM/CYP2D6, Buffer, and Test Compound

Initiate reaction by adding Bufuralol and NADPH regenerating system

Incubate at 37°C

3. Termination & Analysis

Terminate reaction (e.g., with cold acetonitrile)

Centrifuge to pellet protein

Analyze supernatant for 1'-Hydroxybufuralol (HPLC-Fluorescence or LC-MS/MS)

4. Data Analysis

Calculate rate of metabolite formation

Determine IC₅₀ value for the Test Compound

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